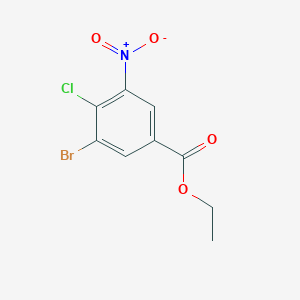![molecular formula C9H14N2O2 B1432598 [4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol CAS No. 1551478-52-4](/img/structure/B1432598.png)
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol” is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a methyl group and a propan-2-yloxy group .Wissenschaftliche Forschungsanwendungen
Photochemical Reactions
Research has explored the photochemical properties of similar pyrimidine derivatives. For instance, 4,6-dimethyl-2-pyrimidinol exhibited unique reactions upon π,π*-Excitation in methanol, leading to various products depending on the solvent and conditions used (Pfoertner, 1975). This indicates potential applications in photochemistry and organic synthesis.
Synthesis of PET Agents
In another study, pyrimidine derivatives were utilized in the synthesis of PET (Positron Emission Tomography) imaging agents for Parkinson's disease, showcasing the relevance of such compounds in neuroimaging and medical diagnostics (Wang, Gao, Xu, & Zheng, 2017).
Organic Synthesis and Catalysis
Pyrimidine derivatives have been found to react with various compounds under different conditions, leading to a range of products. For example, 4-aryl-1-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thiosemicarbazides, when reacted with dimethyl acetylenedicarboxylate in methanol, yielded specific products, indicating their utility in the synthesis of complex organic molecules (Vas’kevich, Zborovskii, Staninets, & Chernega, 2004).
Spectroscopic Studies
Studies on molecular organization of pyrimidine derivatives in different solvents, like methanol and propan-2-ol, have been conducted to understand their behavior in various environments. This research is crucial for applications in material science and molecular engineering (Matwijczuk, Janik, Luchowski, Niewiadomy, Gruszecki, & Gagoś, 2018).
Synthesis of Antiviral Agents
Pyrimidine analogues have been synthesized and evaluated for their antiviral activity, demonstrating the potential of such compounds in the development of new antiviral drugs (Saxena, Coleman, Drach, & Townsend, 1990).
Eigenschaften
IUPAC Name |
(4-methyl-2-propan-2-yloxypyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)13-9-10-4-8(5-12)7(3)11-9/h4,6,12H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURLKPKNEJUSQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1CO)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

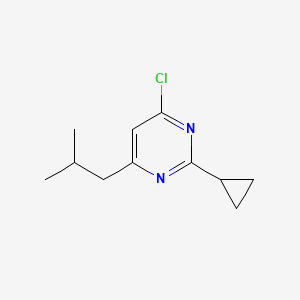
![2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B1432516.png)
![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B1432518.png)
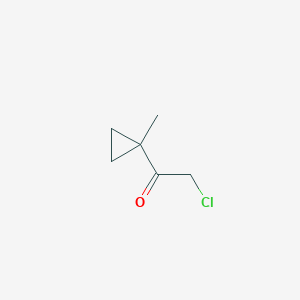
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)
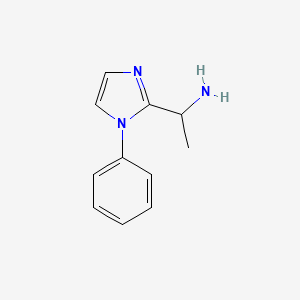

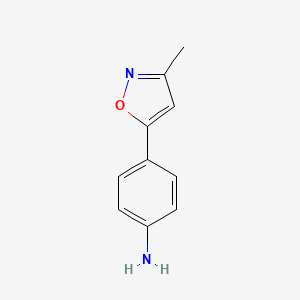
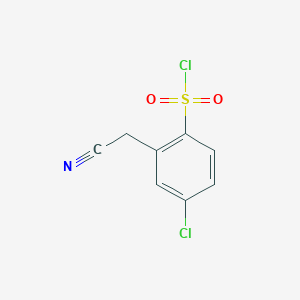
![5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1432531.png)

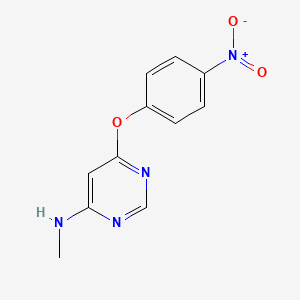
![5-Methyl-6-azaspiro[3.4]octan-7-one](/img/structure/B1432537.png)
